![molecular formula C15H15N3O5 B5434125 5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5434125.png)
5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
The compound 5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative, which is a class of compounds known for their diverse chemical properties and biological activities. This specific compound belongs to the broader category of nitro-substituted pyrimidinediones, which have been extensively studied for various synthetic and pharmacological applications. However, specific details about this compound's synthesis, molecular structure, chemical reactions, and properties require examination of related research in the field of pyrimidine chemistry.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of appropriate diketones with amidines or the reaction of bromo-substituted derivatives under controlled conditions. For instance, Kinoshita et al. (1992) described the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, highlighting methodologies that could potentially be adapted for the synthesis of the compound (Kinoshita et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction analysis. Artem’eva et al. (2022) provided a detailed characterization of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, using these methods. Such analyses are crucial for understanding the geometry, electronic structure, and intermolecular interactions of these molecules (Artem’eva & Petrova, 2022).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a range of chemical reactions, including cycloadditions, Michael-type reactions, and transformations into bicyclic structures. Walsh and Wamhoff (1989) explored reactions of substituted vinyl pyrimidinediones, showcasing the compound's reactivity and potential for generating complex heterocyclic structures (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on compounds like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provide insights into how substituents affect these properties (Artem’eva & Petrova, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in ring-closure reactions, are key to understanding the versatility of pyrimidine derivatives in synthetic chemistry. Studies by B. Lal and R. Gidwani (1993) on novel carbon-nitrogen bond cleavage reactions of pyrimidinediones underline the chemical behavior and transformation potential of these compounds (Lal & Gidwani, 1993).
properties
IUPAC Name |
5-nitro-6-[(E)-2-(2-propoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-9-23-12-6-4-3-5-10(12)7-8-11-13(18(21)22)14(19)17-15(20)16-11/h3-8H,2,9H2,1H3,(H2,16,17,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMBMGECNNCKA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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